
Teneligliptin API
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone, also known as [4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone, is a useful research compound. Its molecular formula is C22H30N6OS and its molecular weight is 426.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Behandlung von Typ-2-Diabetes mellitus (T2DM)
Teneligliptin ist eine wirksame und sichere therapeutische Option für Patienten mit T2DM, sowohl als Monotherapie als auch als Add-on-Therapie . Es konnte gezeigt werden, dass es die Nüchternplasmaglukose (FPG)-Werte, die homöostatische Modellbewertung der β-Zellfunktion (HOMA-β) und die homöostatische Modellbewertung des Insulinresistenz (HOMA-IR) signifikant verbessert .
Gewichtsmanagement
Die Behandlung mit Teneligliptin wurde mit einer Gewichtszunahme in Verbindung gebracht . Der Effekt ist jedoch nicht signifikant im Vergleich zu Placebo .
Kardiovaskuläre Sicherheit
Das Risiko für kardiovaskuläre Ereignisse mit Teneligliptin ist unabhängig von der Behandlungsdauer vergleichbar, wenn man es mit Placebo oder einem anderen aktiven Komparator vergleicht .
Hypoglykämierisiko
Es besteht kein signifikantes Risiko für Hypoglykämie mit Teneligliptin im Vergleich zu Placebo . Das Risiko ist jedoch 1,84-mal höher, wenn es mit anderen Blutzuckersenkenden Mitteln kombiniert wird .
Wirksamkeit als Monotherapie
Die Verbesserung des HbA1c war bei der Monotherapie stärker ausgeprägt .
Wirksamkeit als Add-on-Therapie
Im Vergleich zur Monotherapie zeigte die Add-on-Therapie mit Teneligliptin eine signifikante Verbesserung der FPG-mg/dl-Werte
Wirkmechanismus
Target of Action
Teneligliptin, also known as Teneligliptin (2R,4R)-Isomer, Teneligliptin-D8, or [4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone, is primarily targeted towards the Dipeptidyl Peptidase-4 (DPP-4) enzyme . DPP-4 is a protein that degrades incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating insulin secretion .
Mode of Action
Teneligliptin acts as a potent, selective, and long-lasting inhibitor of DPP-4 . By inhibiting DPP-4, teneligliptin prevents the degradation of GLP-1 . This results in increased levels of GLP-1, which in turn facilitates increased insulin secretion . The unique J-shaped or anchor locked domain structure of teneligliptin contributes to its potent inhibition of the DPP-4 enzyme .
Biochemical Pathways
The primary biochemical pathway affected by teneligliptin is the incretin pathway . Incretins, such as GLP-1, are hormones that stimulate insulin secretion in response to meals. By inhibiting DPP-4 and preventing the degradation of GLP-1, teneligliptin enhances the incretin effect, leading to improved regulation of insulin and glucose homeostasis .
Pharmacokinetics
Teneligliptin exhibits unique pharmacokinetic properties. It has a half-life of approximately 24 hours and is metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3) , or excreted from the kidney in an unchanged form .
Result of Action
The primary molecular effect of teneligliptin’s action is the increased level of GLP-1 in the body . This leads to enhanced insulin secretion and improved blood glucose control . Clinically, teneligliptin has been shown to be effective in controlling glycemic parameters in patients with type 2 diabetes mellitus .
Action Environment
The action of teneligliptin can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by factors that influence the activity of CYP3A4 and FMO3 . Due to its multiple elimination pathways, teneligliptin is considered to have a low potential for drug-drug interactions
Biochemische Analyse
Biochemical Properties
Teneligliptin API plays a significant role in biochemical reactions, particularly in the regulation of incretin hormones . It interacts with the DPP-4 enzyme, inhibiting its activity . This inhibition slows the inactivation of incretin hormones, enhancing their concentrations in the bloodstream . The nature of these interactions is characterized by high selectivity and potency .
Cellular Effects
Teneligliptin API has profound effects on various types of cells, especially pancreatic beta cells . It influences cell function by enhancing the secretion of insulin in a glucose-dependent manner . This impact on cellular metabolism contributes to the regulation of both fasting and postprandial glucose levels .
Molecular Mechanism
The molecular mechanism of action of Teneligliptin API involves binding interactions with the DPP-4 enzyme . By inhibiting this enzyme, Teneligliptin API prevents the rapid inactivation of incretin hormones . This results in increased levels of these hormones, which stimulate insulin secretion from pancreatic beta cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Teneligliptin API have been observed to change over time . It has been shown to have a half-life of approximately 24 hours, indicating its long-lasting action . Stability studies have also been conducted, with results suggesting that Teneligliptin API is stable under various conditions .
Dosage Effects in Animal Models
The effects of Teneligliptin API have been studied in animal models at different dosages . These studies have shown that the hypoglycemic effect of Teneligliptin API is dose-dependent . No significant hypoglycemic effect was observed when Teneligliptin API was administered alone .
Metabolic Pathways
Teneligliptin API is involved in several metabolic pathways. It is metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), or excreted from the kidney in an unchanged form . This involvement in multiple elimination pathways suggests that Teneligliptin API has a low potential for drug-drug interactions .
Transport and Distribution
Teneligliptin API is distributed within cells and tissues via multiple elimination pathways . It is metabolized by CYP3A4 and FMO3, or excreted from the kidney in an unchanged form . This suggests that Teneligliptin API can be distributed widely throughout the body .
Subcellular Localization
Given its role as a DPP-4 inhibitor, it is likely that it interacts with this enzyme at the cell surface, as DPP-4 is a membrane-bound protein
Biologische Aktivität
The compound (2S,4S)-4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]tetrahydro-1H-pyrrol-2-ylmethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features multiple functional groups, including a pyrazole ring, a piperazine ring, a thiazolidine ring, and a pyrrolidine ring. Its IUPAC name is:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties, including:
- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains and fungi. For instance, studies indicated that derivatives of pyrazole compounds exhibit varying degrees of antimicrobial efficacy against pathogens such as Escherichia coli and Staphylococcus aureus .
- Antidiabetic Effects : Research indicates that thiazolidinone derivatives can improve insulin sensitivity and have been explored for their potential in managing diabetes. The compound's structure suggests it may interact with insulin receptors or modulate glucose metabolism pathways .
- Cytotoxicity : Preliminary cytotoxicity assays have demonstrated that this compound exhibits selective toxicity towards cancer cell lines, suggesting its potential as an anticancer agent. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation .
The exact mechanism of action for (2S,4S)-4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]tetrahydro-1H-pyrrolidin-2-ylmethanone is not fully elucidated; however, it is believed to involve:
- Receptor Binding : The compound may bind to specific receptors involved in metabolic regulation or signal transduction pathways.
- Enzyme Inhibition : It may inhibit enzymes that are crucial for the metabolism of glucose or other substrates involved in energy homeostasis.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antimicrobial | Effective against E. coli, S. aureus | |
Antidiabetic | Enhances insulin sensitivity | |
Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study 1: Antimicrobial Efficacy
A study conducted on various pyrazole derivatives showed that compounds similar to the target molecule exhibited minimum inhibitory concentrations (MIC) against several bacterial strains. The results indicated that modifications in the pyrazole moiety could enhance antibacterial activity .
Case Study 2: Antidiabetic Properties
In a preclinical model using Zucker fatty rats, compounds structurally related to (2S,4S)-4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]tetrahydro-1H-pyrrolidin-2-ylmethanone demonstrated significant reductions in plasma glucose levels during oral glucose tolerance tests .
Eigenschaften
CAS-Nummer |
1404559-17-6 |
---|---|
Molekularformel |
C22H30N6OS |
Molekulargewicht |
426.6 g/mol |
IUPAC-Name |
[(2R,4R)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone |
InChI |
InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20-/m1/s1 |
InChI-Schlüssel |
WGRQANOPCQRCME-WOJBJXKFSA-N |
SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |
Isomerische SMILES |
CC1=NN(C(=C1)N2CCN(CC2)[C@@H]3C[C@@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |
Kanonische SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |
Synonyme |
[(2R,4R)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-pyrrolidinyl]-3-thiazolidinylmethanone_x000B_ |
Herkunft des Produkts |
United States |
Q1: What is the significance of Teneligliptin-D8 in the research on Teneligliptin?
A1: Teneligliptin-D8 serves as an internal standard in the LC-MS/MS method developed by the researchers []. This deuterated form of Teneligliptin is chemically similar but has a slightly different mass due to the presence of eight deuterium atoms. This mass difference allows the researchers to differentiate it from Teneligliptin and Teneligliptin Sulfoxide during mass spectrometry analysis. By using Teneligliptin-D8, variations during sample preparation and analysis can be accounted for, ultimately leading to more accurate and reliable quantification of Teneligliptin and its metabolite in human plasma.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.